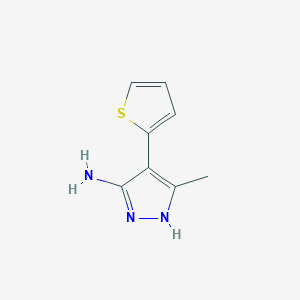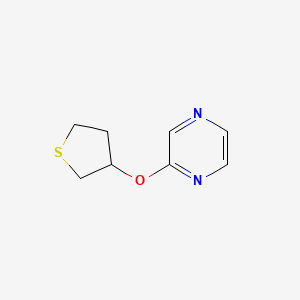![molecular formula C22H19F3O6 B2892295 Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate CAS No. 842976-79-8](/img/structure/B2892295.png)
Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate” is a chemical compound . It contains a total of 53 bonds, including 31 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 ketone (aromatic), and 4 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups such as an ester, a ketone, and ethers . The compound also contains aromatic rings, which contribute to its stability .Applications De Recherche Scientifique
Synthesis Techniques and Characterization
Research on related compounds emphasizes the synthesis of various chromenone derivatives and their characterization. For example, Pelter et al. (1997) explored the synthesis of 8a-methoxy-2H,6H-chromen-6-ones via phenolic oxidation, showcasing a unique heterocyclic synthesis method that introduces the heteroatom from a side chain rather than being attached to a benzene ring initially (Pelter, Hussain, Smith, & Ward, 1997). Such methodologies could be relevant for synthesizing the specific compound by modifying the side chain or functional groups involved.
Antimicrobial Activity
A significant area of application for chromenone derivatives includes their antimicrobial properties. Mandala et al. (2013) synthesized novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones and evaluated their in vitro antimicrobial activity, revealing that these compounds exhibit significant antibacterial and antifungal activities (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013). This suggests potential antimicrobial applications for the specified compound, contingent upon its structural similarity and bioactivity profile.
Phototransformation and Photochemical Synthesis
Phototransformation studies, such as those conducted by Khanna et al. (2015), on chromenones provide insights into the photochemical behaviors of these compounds, which can be crucial for understanding their stability and reactivity under light exposure (Khanna, Dalal, Kumar, & Kamboj, 2015). Such knowledge is fundamental for applications in photochemical reactions, photodynamic therapy, and the development of photosensitive materials.
Molecular Docking and Inhibitory Potentials
Compounds structurally related to the specified molecule have been studied for their potential as enzyme inhibitors or receptor antagonists. The synthesis and molecular docking studies of novel chromen-2-one derivatives, as explored by Ashok et al. (2016), indicate that these compounds can be potent inhibitors of biological targets such as DNA gyrase (Ashok, Rangu, Rao, Gundu, Srilata, & Vijjulatha, 2016). This opens avenues for the compound's potential use in drug discovery and medicinal chemistry, particularly in targeting microbial infections or cancer.
Safety And Hazards
Propriétés
IUPAC Name |
propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O6/c1-12(2)30-18(26)11-29-15-8-9-16-17(10-15)31-21(22(23,24)25)19(20(16)27)13-4-6-14(28-3)7-5-13/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUHYTXBKAJCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
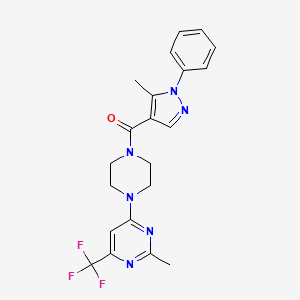
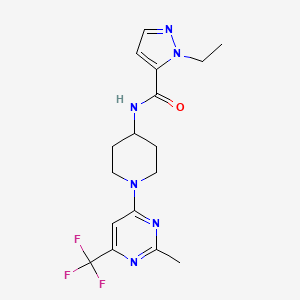
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
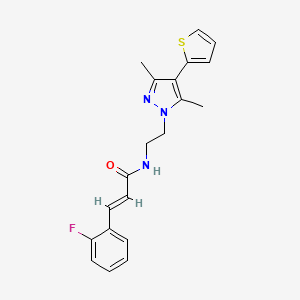
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)
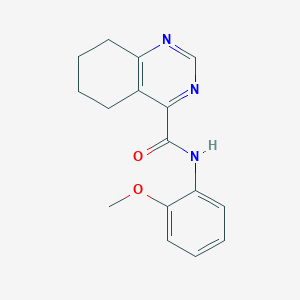
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)
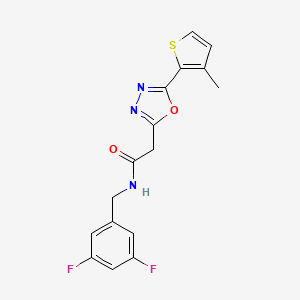
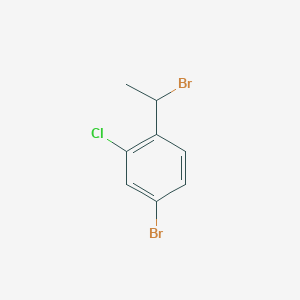
![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)
